molecular formula C16H16ClNOS2 B5539121 3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide

3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide

Cat. No.: B5539121
M. Wt: 337.9 g/mol
InChI Key: ZKFLZGMXQYOYHX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide is an organic compound with the molecular formula C16H16ClNOS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide typically involves the following steps:

    Formation of the sulfanyl intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Amidation reaction: The intermediate is then reacted with 3-methylsulfanylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide involves its interaction with specific molecular targets. The sulfanyl and chlorophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)sulfanyl-N-(4-methylsulfanylphenyl)propanamide
  • 3-(4-chlorophenyl)sulfanyl-N-(2-methoxy-4-nitrophenyl)propanamide
  • 3-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)propanamide

Uniqueness

3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide is unique due to the presence of both chlorophenyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS2/c1-20-15-4-2-3-13(11-15)18-16(19)9-10-21-14-7-5-12(17)6-8-14/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFLZGMXQYOYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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